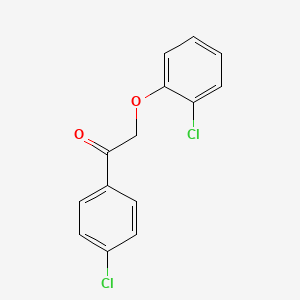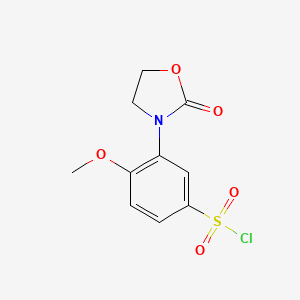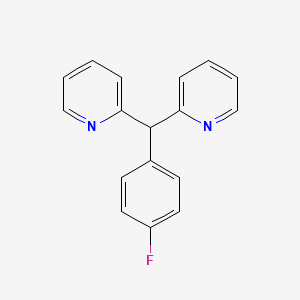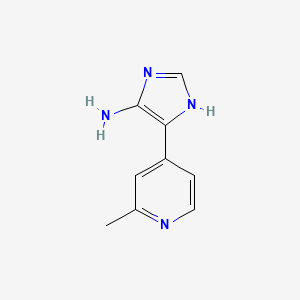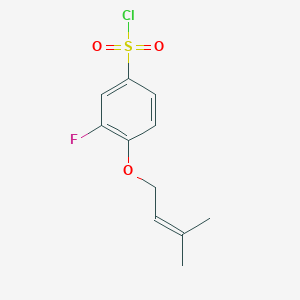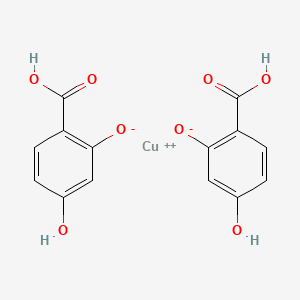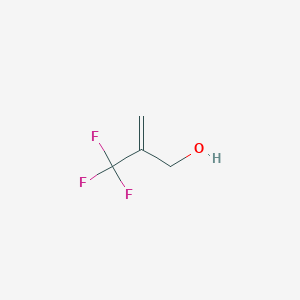![molecular formula C16H18N8O2S B12823816 3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core linked to two 1H-1,2,3-triazole units, each further connected to a propan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) typically involves a multi-step process:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzo[c][1,2,5]thiadiazole ring.
Attachment of 1H-1,2,3-Triazole Units:
Addition of Propan-1-ol Groups: Finally, the propan-1-ol groups are attached to the triazole units through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) can undergo various chemical reactions, including:
Oxidation: The propan-1-ol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzo[c][1,2,5]thiadiazole core can be reduced under specific conditions.
Substitution: The triazole units can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propan-1-ol groups can yield propanal or propanoic acid.
Applications De Recherche Scientifique
3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various proteins and enzymes, potentially inhibiting or activating their functions.
Pathways Involved: It may influence cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: A related compound with similar structural features but different functional groups.
4,7-Bis(4-aminophenyl)-2,1,3-benzothiadiazole: Another similar compound used in various applications.
Uniqueness
3,3’-(4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol) is unique due to the presence of both triazole and propan-1-ol groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C16H18N8O2S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-[4-[4-[1-(3-hydroxypropyl)triazol-4-yl]-2,1,3-benzothiadiazol-7-yl]triazol-1-yl]propan-1-ol |
InChI |
InChI=1S/C16H18N8O2S/c25-7-1-5-23-9-13(17-21-23)11-3-4-12(16-15(11)19-27-20-16)14-10-24(22-18-14)6-2-8-26/h3-4,9-10,25-26H,1-2,5-8H2 |
Clé InChI |
UTHMGAKIICVNJF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NSN=C2C(=C1)C3=CN(N=N3)CCCO)C4=CN(N=N4)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


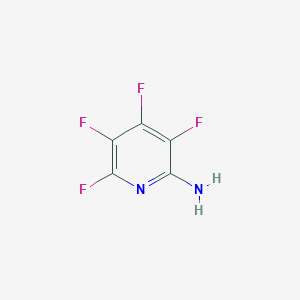
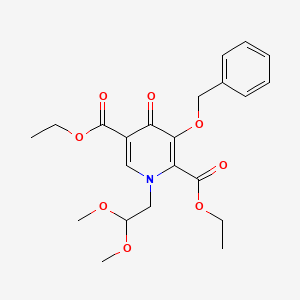

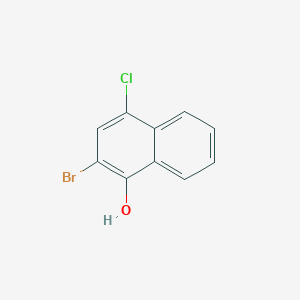
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
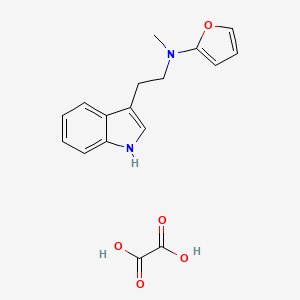
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
